![molecular formula C7H18Cl2N2O B6179910 1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanamine dihydrochloride CAS No. 2613300-10-8](/img/new.no-structure.jpg)
1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanamine dihydrochloride
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Overview
Description
1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C7H16N2O.2ClH. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxymethyl Group: This step involves the functionalization of the pyrrolidine ring with a methoxymethyl group, often using methoxymethyl chloride in the presence of a base.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: 1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the methoxymethyl and methanamine groups.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Uniqueness: 1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanamine dihydrochloride is unique due to the presence of both the methoxymethyl and methanamine groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile scaffold in drug discovery and other applications .
Properties
CAS No. |
2613300-10-8 |
---|---|
Molecular Formula |
C7H18Cl2N2O |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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